Rasagiline-13C3 -

Rasagiline-13C3

Catalog Number: EVT-13490868
CAS Number:
Molecular Formula: C12H13N
Molecular Weight: 174.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rasagiline-13C3 is derived from rasagiline, which is chemically classified as a propargylamine. The chemical structure of rasagiline tartrate, the most common form used therapeutically, is represented by the molecular formula C14H16NO3C_{14}H_{16}NO_3 with a molecular mass of approximately 246.28 g/mol. The compound's classification as a monoamine oxidase inhibitor places it within a broader category of drugs used to manage neurodegenerative disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of rasagiline-13C3 involves several steps that typically start from commercially available starting materials. The process includes:

  1. Formation of Racemic Rasagiline: Utilizing propargylamine and indanone derivatives, the initial racemic mixture is created.
  2. Resolution: The racemic mixture is resolved using L-tartaric acid to isolate the desired enantiomer.
  3. Isotopic Labeling: The introduction of carbon-13 isotopes at specific positions (1, 2, and 3) during the synthesis process allows for the creation of rasagiline-13C3.

The detailed synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the incorporation of isotopes and the purity of the final product .

Molecular Structure Analysis

Structure and Data

Rasagiline-13C3 retains the core structure of rasagiline with specific isotopic substitutions. The molecular structure can be depicted as follows:

  • Chemical Formula: C14H16NO3C_{14}H_{16}NO_3 (with three carbon-13 atoms).
  • Molecular Weight: Approximately 249.29 g/mol due to the presence of carbon-13 isotopes.

The stereochemistry plays a critical role in its pharmacological activity, with a single chiral center contributing to its selective inhibition of MAO-B .

Chemical Reactions Analysis

Reactions and Technical Details

Rasagiline-13C3 undergoes similar chemical reactions as its non-labeled counterpart but can be tracked more effectively due to its isotopic labeling. Key reactions include:

  1. Irreversible Binding: Rasagiline-13C3 binds covalently to the N5 nitrogen of flavin in MAO-B, resulting in irreversible enzyme inactivation.
  2. Metabolism: Following administration, rasagiline-13C3 is metabolized primarily into 1-aminoindan, which lacks amphetamine-like activity.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to monitor these reactions quantitatively .

Mechanism of Action

Process and Data

Rasagiline-13C3 functions by selectively inhibiting MAO-B, which is responsible for the breakdown of dopamine in the brain. The mechanism involves:

  1. Enzyme Inhibition: By covalently binding to MAO-B, rasagiline-13C3 prevents the degradation of dopamine, thereby increasing its availability in synaptic clefts.
  2. Neuroprotective Effects: This inhibition not only alleviates symptoms of Parkinson's disease but also exhibits potential neuroprotective properties by reducing oxidative stress associated with dopamine metabolism.

The efficacy of rasagiline-13C3 in enhancing dopaminergic transmission has been substantiated through various pharmacological studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rasagiline-13C3 exhibits several notable physical and chemical properties:

Characterization techniques such as Infrared Spectroscopy (IR), NMR spectroscopy, and X-ray Powder Diffraction (XRPD) confirm its solid-state properties and purity .

Applications

Scientific Uses

Rasagiline-13C3 serves various scientific applications:

  1. Pharmacokinetic Studies: Its isotopic labeling allows researchers to track drug metabolism and distribution within biological systems accurately.
  2. Neuroscience Research: Investigating the effects on neurotransmitter levels and exploring potential neuroprotective mechanisms against neurodegenerative diseases.
  3. Drug Development: Used in formulation studies to improve delivery methods for rasagiline-based therapies.

Through these applications, rasagiline-13C3 contributes significantly to advancing our understanding of Parkinson's disease treatment strategies .

Synthesis and Isotopic Labeling Strategies of Rasagiline-13C3

Design Principles for Carbon-13 Isotopic Labeling in Rasagiline Derivatives

The strategic incorporation of carbon-13 isotopes into rasagiline derivatives serves dual objectives: enabling precise metabolic tracing studies and maintaining the compound's intrinsic bioactivity. Isotopic labeling specifically targets the propargylamine moiety (–C≡C–CH₂NH–), where three contiguous 13C atoms replace natural carbon atoms. This positioning is chemically strategic, as the propargyl group is essential for rasagiline's irreversible inhibition of monoamine oxidase B (MAO-B) through covalent binding to the enzyme's flavin cofactor [1] [4]. The 13C3 label does not alter the molecule's steric or electronic properties, preserving its pharmacological activity while introducing a detectable mass signature for analytical applications [1] [6].

A critical design consideration involves precursor selection to minimize isotopic dilution and maximize incorporation efficiency. Studies utilize 3-13C-pyruvate as a metabolic precursor in cell-free systems, leveraging the conserved activity of bacterial enzymes (e.g., transaminases and decarboxylases) to incorporate 13C into rasagiline's alkyne tail. This approach achieves >70% isotopic enrichment, as confirmed by mass spectrometry [5]. Alternatively, chemically synthesized 2-13C-methyl acetolactate serves as a late-stage intermediate, directly feeding into the valine/leucine biosynthesis pathway to generate 13C-labeled propargylamine building blocks. This route reduces isotopic scrambling but requires specialized enzymatic catalysis (e.g., aminotransferase IlvE) to convert precursors into the target amino acid analogs [5] [7].

  • Table 1: Isotopic Precursors for Rasagiline-13C3 Synthesis
    PrecursorLabeling PositionIncorporation EfficiencyKey Advantage
    3-13C-PyruvatePropargyl -C≡C–CH₂–70–75%Low cost; compatible with cell-free systems
    2-13C-Methyl acetolactatePropargyl –CH₂–85–90%Minimal scrambling; high regioselectivity
    1,2,3-13C3-Propargyl bromideFull propargyl group95%Direct chemical incorporation; no metabolism needed

The choice between metabolic and chemical labeling hinges on application requirements. Metabolic labeling (e.g., using eCell systems) is ideal for producing proteins with site-specifically 13C-labeled rasagiline adducts for NMR studies, while chemical synthesis with 13C3-propargylamine derivatives suits small-molecule tracer production [5] [7].

Synthetic Pathways for Rasagiline-13C3 Mesylate: Key Reaction Mechanisms

The synthesis of Rasagiline-13C3 mesylate (AGN1135-13C3; CAS 1216757-55-9) begins with the preparation of the chiral indane backbone. Key steps involve:

  • Enantioselective Reduction: (1R)-1-Aminoindan is synthesized via catalytic asymmetric hydrogenation of 1-indanone imine using a ruthenium-BINAP catalyst, achieving >99% enantiomeric excess (ee). This step establishes the (R)-configuration critical for MAO-B selectivity [4] [10].
  • 13C3-Propargylamine Coupling: The amine group of (1R)-1-aminoindan undergoes nucleophilic substitution with 1,2,3-13C3-propargyl bromide in anhydrous tetrahydrofuran. This SN₂ reaction is facilitated by stoichiometric potassium carbonate, yielding (R)-N-(prop-2-yn-1-13C3-yl)-2,3-dihydro-1H-inden-1-amine (rasagiline-13C3 base) [1] [10].
  • Mesylate Salt Formation: The free base is treated with methanesulfonic acid in ethanol, forming the crystalline mesylate salt. This step enhances solubility and stability. The mesylate counterion interacts ionically with the protonated amine (–NH₂⁺‧OSO₂CH₃), confirmed via X-ray diffraction [1] [4].

A pivotal side reaction involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which competes during coupling if azide-containing impurities are present. Suppressing this requires rigorous exclusion of Cu(I) ions and azide species. The alkyne group's integrity is verified by FT-IR (C≡C stretch at 2100 cm⁻¹) and 13C-NMR (δ 70–80 ppm for ≡13C–13CH) [1] [6].

For the isotopologue Lactosyl Rasagiline-13C3 (C₂₁¹³C₃H₃₃NO₁₀), an additional glycosylation step attaches β-D-lactose to the indane ring via a O-glycosidic bond. This uses peracetylated lactosyl bromide under Koenigs-Knorr conditions (Ag₂CO₃ catalyst), followed by deacetylation with sodium methoxide. The 13C3-propargyl tail remains intact, enabling dual functionality as a MAO-B inhibitor and glycoprotein ligand [6].

Properties

Product Name

Rasagiline-13C3

IUPAC Name

(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C12H13N

Molecular Weight

174.22 g/mol

InChI

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1/i1+1,2+1,9+1

InChI Key

RUOKEQAAGRXIBM-FJLQRGDYSA-N

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12

Isomeric SMILES

[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.